Cas no 1000931-20-3 (ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate)

ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-b]pyridine-2-carboxylic acid, 3,4,6-trimethyl-, ethyl ester
- ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate
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- MDL: MFCD09863269
- インチ: 1S/C13H15NO2S/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11/h6H,5H2,1-4H3
- InChIKey: ARAZRZHOOOIJDD-UHFFFAOYSA-N
- SMILES: C12SC(C(OCC)=O)=C(C)C1=C(C)C=C(C)N=2
ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29418-0.1g |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 0.1g |
$105.0 | 2023-09-06 | ||
Enamine | EN300-29418-0.05g |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 0.05g |
$69.0 | 2023-09-06 | ||
Enamine | EN300-29418-5g |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 5g |
$1115.0 | 2023-09-06 | ||
Enamine | EN300-29418-10.0g |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 10.0g |
$1654.0 | 2023-02-14 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023903-1g |
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 95% | 1g |
¥2051.0 | 2023-02-27 | |
Enamine | EN300-29418-5.0g |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 5.0g |
$1115.0 | 2023-02-14 | ||
Enamine | EN300-29418-2.5g |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 2.5g |
$754.0 | 2023-09-06 | ||
Enamine | EN300-29418-10g |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 10g |
$1654.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023903-5g |
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 95% | 5g |
¥5943.0 | 2023-02-27 | |
Ambeed | A1087722-5g |
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
1000931-20-3 | 95% | 5g |
$866.0 | 2024-04-26 |
ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylateに関する追加情報
Introduction to Ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] (CAS No. 1000931-20-3)
Ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] (CAS No. 1000931-20-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including its fused thieno and pyridine rings, make it a promising candidate for further investigation in medicinal chemistry.
The chemical structure of ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] consists of a thiophene ring substituted with three methyl groups at the 3rd, 4th, and 6th positions, which are further connected to a pyridine ring through a carboxylate ester linkage. This arrangement imparts specific electronic and steric properties to the molecule, which can be exploited for various chemical reactions and biological interactions. The presence of the ester group not only influences the solubility and stability of the compound but also provides a versatile handle for further functionalization.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds derived from thiophene and pyridine scaffolds. These molecules have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The< strong>ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] molecule is no exception and has been the subject of several studies aimed at elucidating its biological activity and mechanisms of action.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The fused ring system and the presence of multiple substituents create a complex landscape of electronic distributions that can modulate binding affinity and selectivity. This has led to investigations into its potential as a kinase inhibitor, where it has been shown to exhibit inhibitory activity against certain cancer-related kinases. The< strong>ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] molecule's structure allows it to mimic natural substrates or modulate allosteric sites on these enzymes, thereby disrupting their function.
Furthermore, the< strong>ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] compound has been explored for its potential in treating neurological disorders. Studies have suggested that it may interact with neurotransmitter receptors and ion channels, potentially leading to therapeutic effects in conditions such as epilepsy or neurodegenerative diseases. The ability of this molecule to cross the blood-brain barrier is also an area of active research, as it could enhance its bioavailability and efficacy in treating central nervous system disorders.
The synthesis of< strong>ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications such as esterification. Advances in synthetic methodologies have enabled more efficient production processes for this compound, making it more accessible for research purposes.
In terms of analytical characterization,< strong>ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] can be identified using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound. Additionally,< strong>HPLC (high-performance liquid chromatography) can be employed for purification purposes or to determine the concentration of the compound in solution.
The pharmacokinetic properties of< strong>ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate] are also critical factors that influence its potential as a drug candidate. Research has focused on understanding how this molecule is absorbed、distributed、metabolized,and excreted by the body。These studies help in predicting its half-life、bioavailability,and potential side effects,which are essential considerations for drug development。
In conclusion,Ethyl 3,4,6-trimethylthieno[2,3-bpyridine-2-carboxylate](CAS No。1000931-20-3) is a versatile heterocyclic compound with significant potential in pharmaceutical applications。Its unique structural features make it an attractive candidate for further investigation in drug discovery,particularly in areas such as oncology and neurology。With ongoing research efforts aimed at optimizing its synthesis、characterization,and pharmacological profile,this compound holds promise as a valuable tool for developing novel therapeutic agents。
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